4-Oxa-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-(4-amino-1,1-dimethylbutyl)-6-((1R)-1-hydroxyethyl)-7-oxo-, (5R,6R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AM-112 is an Oxapenem compound which possesses potent beta-lactamase-inhibitory properties.
Wissenschaftliche Forschungsanwendungen
Antibiotic Development
One significant application of this compound is in the development of new beta-lactam antibiotics. Shibamoto et al. (1980) discovered that compounds related to this chemical structure, specifically beta-lactam compounds, can be isolated from fermentation broths of various Streptomyces species. These compounds show promise as potential antibiotics due to their unique structures and properties (Shibamoto et al., 1980).
Structural Analysis for Medicinal Chemistry
Dapporto et al. (1999) analyzed the structures of three beta-lactam penem antibiotics, including a compound closely related to the one . They focused on the conformational behavior and molecular dynamics, which are critical for understanding the antibiotic activity of these compounds (Dapporto et al., 1999).
β-Lactamase Inhibitors Synthesis
Hunt and Zomaya (1982) developed methods for synthesizing novel β-lactamase inhibitors from clavulanic acid, which includes derivatives of the 4-oxa-1-azabicyclo(3.2.0)hept-2-ene structure. These inhibitors are crucial in combating antibiotic resistance (Hunt & Zomaya, 1982).
Antibacterial Activity
Al-Masoudi et al. (2015) synthesized a Schiff base derivative of a similar compound and evaluated its antibacterial activity against various bacterial strains. This study indicates the potential of such compounds in treating bacterial infections (Al-Masoudi, Mohammad, & Hama, 2015).
Antitumor Activity
Singh and Micetich (2003) reported on oxapenam derivatives of 4-oxa-1-azabicyclo(3.2.0)heptan-7-one, showing antitumor activity and structural-activity relationships. These derivatives displayed strong cytotoxicity against certain cancer cell lines, suggesting their potential in cancer treatment (Singh & Micetich, 2003).
Chemical Synthesis and Structural Studies
Various research efforts have focused on the synthesis and structural analysis of related compounds, demonstrating the broad interest in this chemical class for its potential applications in medicinal chemistry and drug development. Studies by Bateson et al. (1981, 1986, 1987), Corbett (1986), and others have contributed significantly to this field, advancing our understanding of these complex molecules (Bateson et al., 1981), (Bateson, Southgate, & Tyler, 1986), (Bateson & Quinn, 1987), (Corbett, 1986).
Eigenschaften
CAS-Nummer |
414858-51-8 |
---|---|
Produktname |
4-Oxa-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-(4-amino-1,1-dimethylbutyl)-6-((1R)-1-hydroxyethyl)-7-oxo-, (5R,6R)- |
Molekularformel |
C14H22N2O5 |
Molekulargewicht |
298.33 g/mol |
IUPAC-Name |
(5R,6R)-3-(5-amino-2-methylpentan-2-yl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H22N2O5/c1-7(17)8-11(18)16-9(13(19)20)10(21-12(8)16)14(2,3)5-4-6-15/h7-8,12,17H,4-6,15H2,1-3H3,(H,19,20)/t7-,8+,12-/m1/s1 |
InChI-Schlüssel |
MJNFEDQKHJZAEX-RGNHYFCHSA-N |
Isomerische SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(O2)C(C)(C)CCCN)C(=O)O)O |
SMILES |
CC(C1C2N(C1=O)C(=C(O2)C(C)(C)CCCN)C(=O)O)O |
Kanonische SMILES |
CC(C1C2N(C1=O)C(=C(O2)C(C)(C)CCCN)C(=O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(1'R,5R,6R)-3-(4-amino-1,1-dimethyl-butyl)-6-(1'-hydroxyethyl)oxapenem-3-carboxylate AM-112 AM112 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.